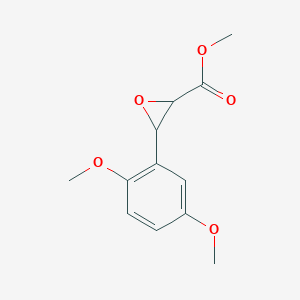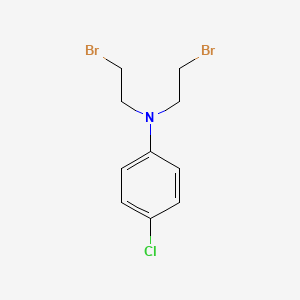
N,N-bis(2-bromoethyl)-4-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-bromoethyl)-4-chloroaniline: is an organic compound that features a chloroaniline core substituted with two bromoethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-bromoethyl)-4-chloroaniline typically involves the reaction of 4-chloroaniline with 2-bromoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-chloroaniline attacks the electrophilic carbon of 2-bromoethanol, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: N,N-bis(2-bromoethyl)-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromoethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base are commonly employed.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-bis(2-bromoethyl)-4-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-bromoethyl)-4-chloroaniline involves its interaction with biological molecules. The bromoethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. This interaction can disrupt normal cellular processes, making it a candidate for further investigation as a therapeutic agent .
Comparación Con Compuestos Similares
N,N-bis(2-bromoethyl)aniline: Lacks the chloro substituent, which may affect its reactivity and biological activity.
N,N-bis(2-bromoethyl)-4-methoxyaniline:
Uniqueness: N,N-bis(2-bromoethyl)-4-chloroaniline is unique due to the presence of both bromoethyl and chloro substituents, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
64977-12-4 |
|---|---|
Fórmula molecular |
C10H12Br2ClN |
Peso molecular |
341.47 g/mol |
Nombre IUPAC |
N,N-bis(2-bromoethyl)-4-chloroaniline |
InChI |
InChI=1S/C10H12Br2ClN/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8H2 |
Clave InChI |
WBIZQZAVAKXXTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(CCBr)CCBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



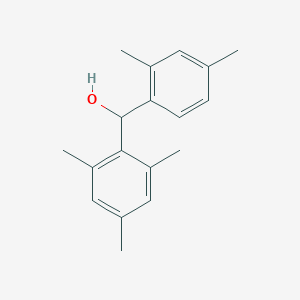


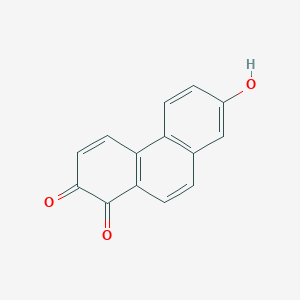
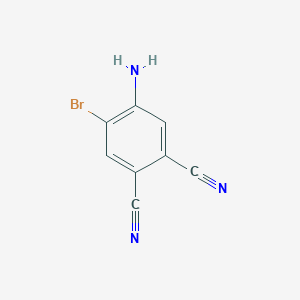
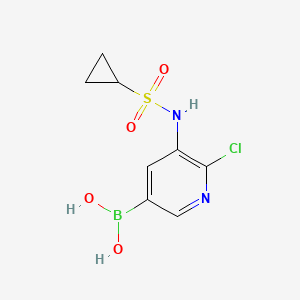
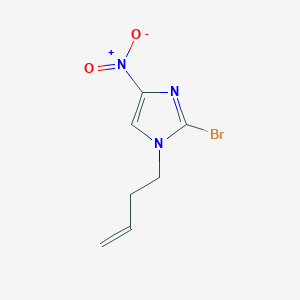

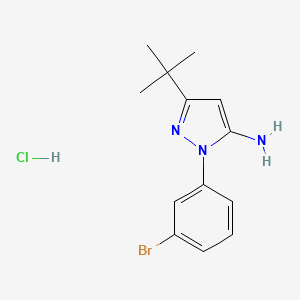
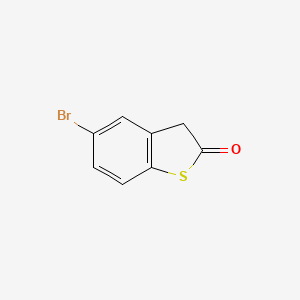
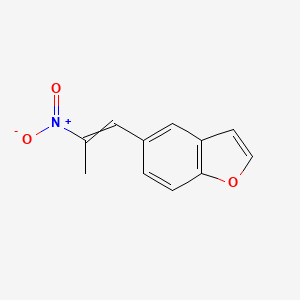
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
